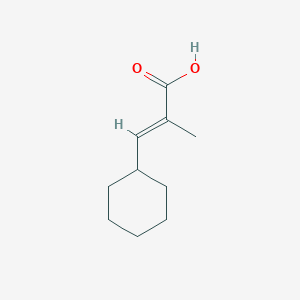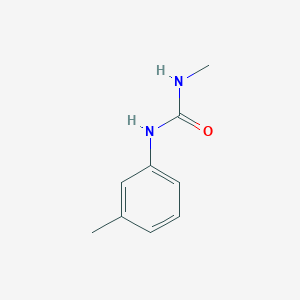
(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane): is an organosilicon compound with the molecular formula C12H19Cl3Si2 and a molecular weight of 325.816 g/mol . This compound is characterized by the presence of three chlorine atoms and two trimethylsilyl groups attached to a phenylene ring. It is used in various chemical synthesis processes and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3,5-trichlorophenylmagnesium bromide with trimethylsilyl chloride in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atoms in (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully dechlorinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Phenolic or quinone derivatives.
Reduction Products: Partially or fully dechlorinated phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Organosilicon Compounds: (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation reactions to attach silicon-containing groups to biomolecules, enhancing their stability and functionality.
Industry:
Wirkmechanismus
The mechanism of action of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and trimethylsilyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to be used in diverse chemical transformations .
Vergleich Mit ähnlichen Verbindungen
(2,3,5,6-Tetrachloro-1,4-phenylene)bis(trimethylsilane): This compound has an additional chlorine atom compared to (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane), making it more reactive in nucleophilic substitution reactions.
1,4-Bis(trimethylsilyl)benzene: This compound lacks chlorine atoms, making it less reactive but more stable under various conditions.
(3,4,5,6-Tetrachloro-1,2-phenylene)bis(trimethylsilane): This compound has a different substitution pattern on the phenylene ring, affecting its reactivity and chemical properties.
Uniqueness: (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical synthesis and research applications .
Eigenschaften
CAS-Nummer |
20082-69-3 |
|---|---|
Molekularformel |
C12H19Cl3Si2 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
trimethyl-(2,3,5-trichloro-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C12H19Cl3Si2/c1-16(2,3)9-7-8(13)12(17(4,5)6)11(15)10(9)14/h7H,1-6H3 |
InChI-Schlüssel |
NMVUAXIUMUBYJN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
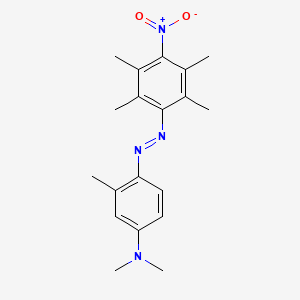
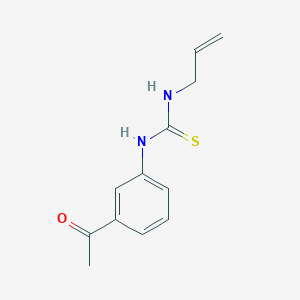
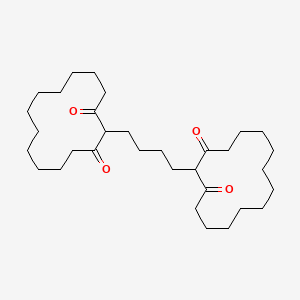
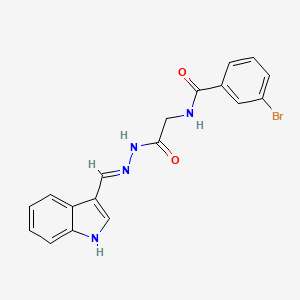
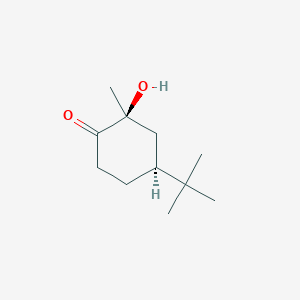

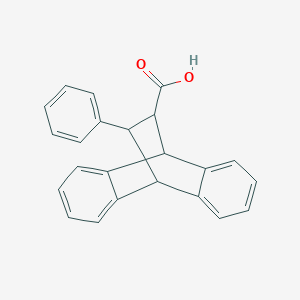
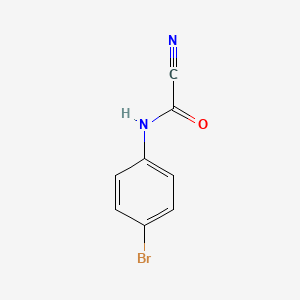
![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
